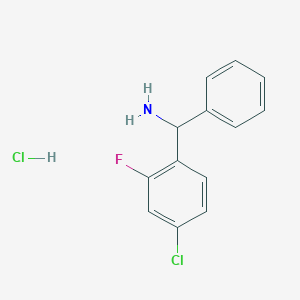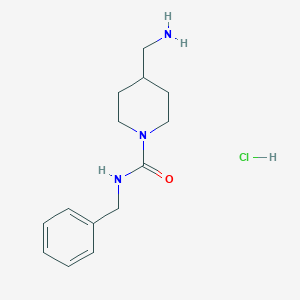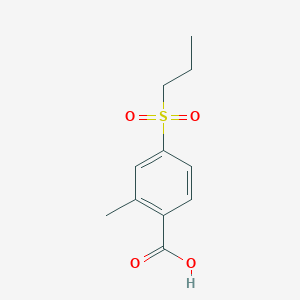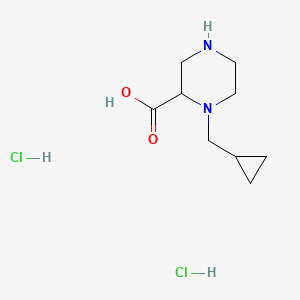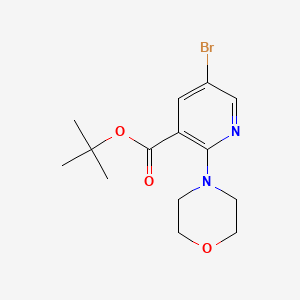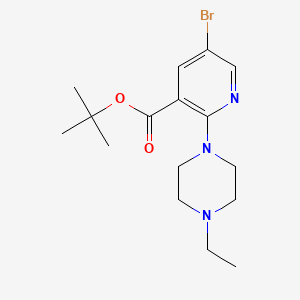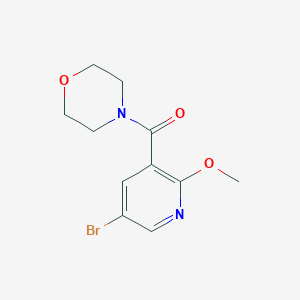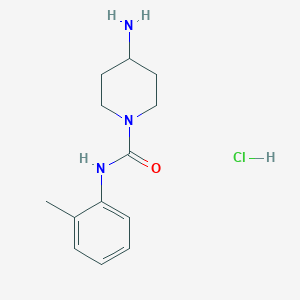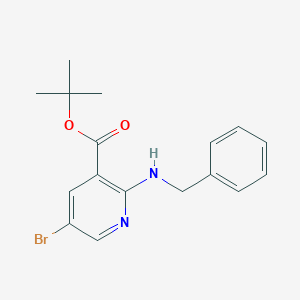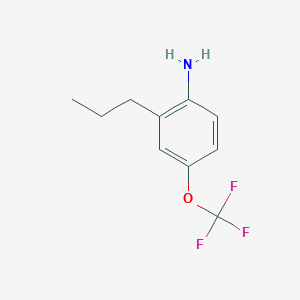
2-Propyl-4-(trifluoromethoxy)aniline
Vue d'ensemble
Description
“2-Propyl-4-(trifluoromethoxy)aniline” is a chemical compound with the molecular formula C10H12F3NO . It is used for research purposes and in the synthesis of substances . The compound is also known as “4-(Trifluoromethoxy)aniline” and has a molecular weight of 219.20 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a propyl group (C3H7) attached to the 2-position of an aniline ring, and a trifluoromethoxy group (CF3O) attached to the 4-position . The compound has a molecular weight of 219.20 .Applications De Recherche Scientifique
Synthesis and Biological Activity : One study focused on the optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. Analogues with trisubstituted anilines at C-4, including structures related to 2-Propyl-4-(trifluoromethoxy)aniline, were found to be potent Src inhibitors, highlighting the compound's potential in drug design and development (Boschelli et al., 2001).
Polyelectrolyte Complexes : Research on the chemical polymerization of aniline in the presence of perfluorinated polysulfonic acid revealed the formation of soluble interpolyelectrolyte complexes. These complexes exhibited high proton and electrical conductivity, which could be relevant for the development of new materials (Boeva & Sergeyev, 2014).
Electroactive Siliceous Hybrid Materials : A study on electroactive siliceous hybrid materials showed the synthesis of novel materials incorporating oligoaniline, demonstrating the material's potential in anticorrosive applications (Gu et al., 2015).
Aniline Detection : Europium metal-organic frameworks were synthesized and used as selective turn-off fluorescent sensors for aniline detection. This application is significant in environmental monitoring and chemical analysis (Feng et al., 2016).
Liquid Crystal Properties : The synthesis of derivatives of 4-octyloxy-N-(4-substituted benzylidene) aniline, including compounds with trifluoromethyl and trifluoromethoxy groups, revealed their potential in creating stable liquid crystalline phases, which could be utilized in display technologies (Miyajima et al., 1995).
Safety and Hazards
“2-Propyl-4-(trifluoromethoxy)aniline” is considered hazardous. It is combustible, toxic if swallowed, fatal in contact with skin, causes skin irritation, causes serious eye damage, and may cause damage to organs through prolonged or repeated exposure . Safety measures include avoiding dust formation, not breathing mist/gas/vapors, not getting the substance in eyes, on skin, or on clothing, and using personal protective equipment .
Propriétés
IUPAC Name |
2-propyl-4-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c1-2-3-7-6-8(4-5-9(7)14)15-10(11,12)13/h4-6H,2-3,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYXIRZGXYWDRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1)OC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




